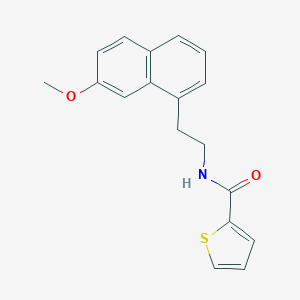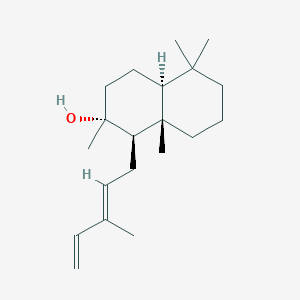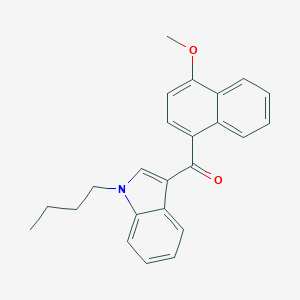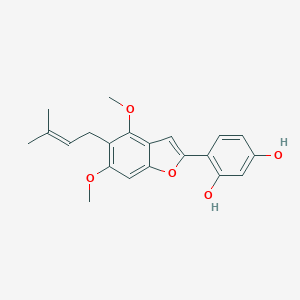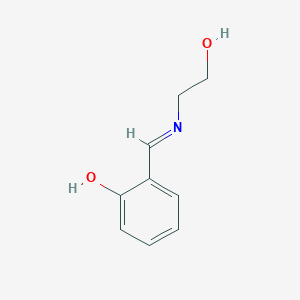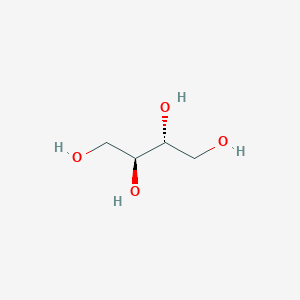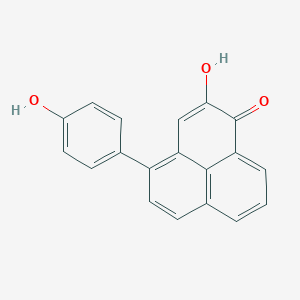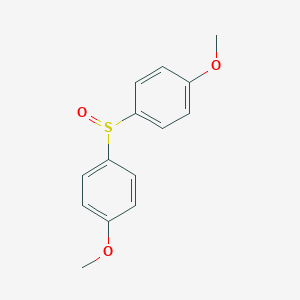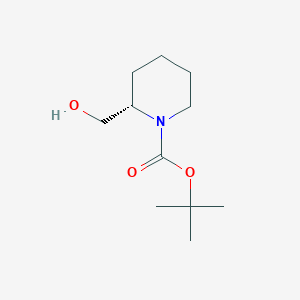
(S)-1-Boc-2-(Hydroxymethyl)piperidine
Vue d'ensemble
Description
(S)-1-Boc-2-(Hydroxymethyl)piperidine is a chiral piperidine derivative that features a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl substituent. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2-(Hydroxymethyl)piperidine typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the hydroxymethyl group. One common method involves the use of commercially available starting materials such as (S)-2-piperidone. The piperidone is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The resulting Boc-protected piperidone is then reduced to the corresponding hydroxymethyl derivative using a reducing agent such as sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions and scalable processes to ensure high yield and purity. These methods often utilize automated systems and optimized reaction conditions to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Boc-2-(Hydroxymethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent (chromic acid in sulfuric acid).
Reduction: The hydroxymethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Jones reagent, room temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Tosyl chloride, pyridine, followed by nucleophiles.
Major Products Formed
Oxidation: (S)-1-Boc-2-(Carboxymethyl)piperidine.
Reduction: (S)-1-Boc-2-Methylpiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-1-Boc-2-(Hydroxymethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of (S)-1-Boc-2-(Hydroxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes, influencing biochemical reactions. Its hydroxymethyl group can form hydrogen bonds with active sites of enzymes, affecting their activity. Additionally, the Boc group provides steric protection, allowing selective reactions at other sites on the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Boc-2-(Aminomethyl)piperidine: Similar structure but with an aminomethyl group instead of a hydroxymethyl group.
(S)-1-Boc-2-(Methoxymethyl)piperidine: Contains a methoxymethyl group instead of a hydroxymethyl group.
(S)-1-Boc-2-(Carboxymethyl)piperidine: Features a carboxymethyl group instead of a hydroxymethyl group
Uniqueness
(S)-1-Boc-2-(Hydroxymethyl)piperidine is unique due to its specific functional groups that allow for diverse chemical reactions and applications. The hydroxymethyl group provides versatility in chemical modifications, while the Boc group offers protection during synthetic processes .
Propriétés
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTAGFCBNDBBFZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426154 | |
| Record name | tert-Butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134441-93-3 | |
| Record name | tert-Butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
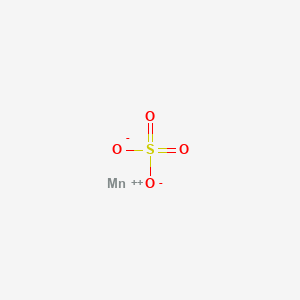
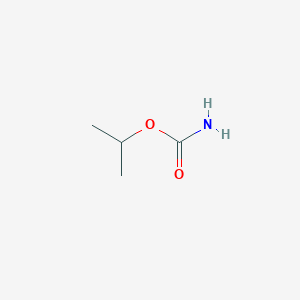
![1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B157993.png)
